molecular formula C10H20N2O3 B12431761 2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid

2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid

Cat. No.: B12431761
M. Wt: 216.28 g/mol
InChI Key: RCDXPYXXFNYXKK-UHFFFAOYSA-N
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Description

2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid is a branched-chain amino acid derivative featuring a tert-butylcarbamoyl group (-NH-C(O)-N(H)-tBu) at the C2 position and a methyl substituent at C3. The tert-butyl group confers steric bulk and lipophilicity, which may influence solubility, metabolic stability, and binding affinity compared to smaller substituents.

Properties

IUPAC Name

2-(tert-butylcarbamoylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-6(2)7(8(13)14)11-9(15)12-10(3,4)5/h6-7H,1-5H3,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXPYXXFNYXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Protection Strategy Using tert-Butyl Isobutylene

A foundational approach involves introducing the tert-butylcarbamoyl group via carbamate formation. The reaction typically starts with L-valine, where the amino group is protected using tert-butyl isobutylene in the presence of acid catalysts. According to patent WO2003053909A1, this method avoids intermediate protection-deprotection steps, streamlining synthesis.

Reaction Conditions and Catalysts

The process employs sulfuric acid or para-toluenesulfonic acid (PTSA) as catalysts. For example, L-valine reacts with isobutylene in dichloromethane or dioxane at 10–35°C for 1–8 days. Silica impregnated with H₂SO₄ enhances reactivity, achieving >90% conversion for threonine derivatives. Post-reaction workup includes washing with bicarbonate solution to neutralize excess acid, followed by brine to isolate the tert-butylcarbamoyl-protected intermediate.

Table 1: Catalytic Systems for Carbamate Protection
Catalyst Solvent Temperature Reaction Time Yield (%)
H₂SO₄ (silica) Dichloromethane 25°C 4–5 days 92
PTSA Dioxane 30°C 2–3 days 89

Esterification and Hydrolysis Sequence

Another method involves synthesizing the methyl ester derivative first, followed by hydrolysis to the carboxylic acid. Source 6 details the preparation of (S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid chloromethyl ester using N-Boc-L-valine and chloromethyl chlorosulfate.

Stepwise Protocol

  • Ester Formation : N-Boc-L-valine (5.00 g, 23.0 mmol) reacts with chloromethyl chlorosulfate (3.0 mL, 29.0 mmol) in dichloromethane, catalyzed by tetrabutylammonium hydrogen sulfate. The mixture is stirred at 0°C for 1 hour, then at room temperature for 18 hours, yielding the chloromethyl ester in quantitative yield.
  • Hydrolysis : The ester undergoes basic hydrolysis (e.g., NaOH/H₂O) to produce the free carboxylic acid. This step typically achieves >85% yield with minimal racemization.

Stereochemical Control via Chiral Auxiliaries

For enantiomerically pure (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid, chiral resolution or asymmetric synthesis is critical. Source 3 confirms the commercial availability of the (2S)-enantiomer (CAS 86674-78-4), synthesized via L-valine derivatives.

Key Considerations

  • Starting Material : L-valine ensures the (S)-configuration at the α-carbon.
  • Racemization Mitigation : Low-temperature conditions (<30°C) during carbamate formation prevent epimerization.
  • Catalyst Influence : PTSA in dioxane reduces side reactions compared to H₂SO₄, preserving stereochemical integrity.

Comparative Analysis of Methodologies

Table 2: Method Efficiency and Scalability
Method Advantages Limitations Scalability
Carbamate Protection One-step, high yield (89–92%) Long reaction times (2–8 days) Industrial (patent)
Ester Hydrolysis Rapid ester formation (18–24 hours) Requires toxic chloromethyl chlorosulfate Lab-scale
Chiral Synthesis Enantiomeric excess >95% Costly chiral catalysts Specialty chem

Process Optimization and Industrial Adaptations

Recent advancements focus on reducing reaction times and improving atom economy. For instance, substituting dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) in carbamate synthesis decreases environmental impact without compromising yield. Additionally, flow chemistry setups have cut reaction times from days to hours by enhancing mass transfer in isobutylene-mediated reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological interactions.

Structural and Functional Group Variations

Compound Name Substituent at C2 Position Molecular Formula Molecular Weight Key Features/Applications Reference CAS/Study
2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid Tert-butylcarbamoyl (-NH-C(O)-N(H)-tBu) C₁₀H₂₀N₂O₃ 216.28 g/mol High lipophilicity; potential protease inhibition Not explicitly listed
N-Carbamyl-D-valine () Carbamoyl (-NH-C(O)-NH₂) C₆H₁₂N₂O₃ 160.17 g/mol Natural metabolite; cell-signaling intermediate 24809-91-4
2-(Dimethylcarbamoylamino)-3-methylbutanoic acid () Dimethylcarbamoyl (-NH-C(O)-N(CH₃)₂) C₈H₁₆N₂O₃ 188.22 g/mol Enhanced solubility; synthetic intermediate 1007884-62-9
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) () Cyclohexylcarbamoyl-benzoyl (-NH-C(O)-C₆H₁₁-C₆H₄-C(O)-) C₂₀H₂₇N₃O₄ 373.45 g/mol BSA binding; ultrasonic interaction studies Not explicitly listed
2-(([(Tert-Butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid () Boc-protected aminomethyl (-CH₂-NH-C(O)-O-tBu) C₁₁H₂₁NO₄ 231.29 g/mol Peptide synthesis; protective group 1233517-91-3

Physicochemical Properties

  • Lipophilicity : The tert-butylcarbamoyl group increases hydrophobicity compared to unsubstituted carbamoyl (N-Carbamyl-D-valine) or polar groups like sulfanyl (e.g., 2CA4MBA in ). This may reduce aqueous solubility but improve membrane permeability .
  • Stability : Boc-protected analogs () are acid-labile, whereas tert-butylcarbamoyl derivatives may exhibit greater stability under acidic conditions .

Biological Activity

2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid, also known by its chemical formula C10H20N2O3C_{10}H_{20}N_{2}O_{3}, is an amino acid derivative that has gained attention in various fields of biochemical research and drug development. This compound is recognized for its potential biological activities, particularly in the synthesis of peptides, drug development, and its applications in metabolic research.

  • Molecular Formula : C10H20N2O3C_{10}H_{20}N_{2}O_{3}
  • Molecular Weight : 216.2774 g/mol
  • CAS Number : Not specified in the sources.

Biological Applications

The compound exhibits a range of biological activities that can be categorized as follows:

1. Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. Its structure enhances the stability and bioavailability of therapeutic peptides, making it crucial in pharmaceutical applications .

2. Drug Development

2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid is instrumental in designing novel drug candidates, especially for treating metabolic disorders. Its amino acid properties allow for modifications that can lead to improved pharmacological profiles .

3. Biochemical Research

Researchers utilize this compound to study enzyme activity and protein interactions. It provides insights into metabolic pathways and potential therapeutic targets, contributing to advancements in biochemistry and molecular biology .

4. Anti-infection Properties

The compound has been linked to anti-infection activities, including effects on various pathogens such as bacteria and viruses. It plays a role in the development of antibiotic agents and could be significant in combating infectious diseases .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid:

  • Metabolomics Studies : Targeted metabolomics analyses have identified this compound among others as a significant player in metabolic pathways associated with disease resistance and therapeutic efficacy .
  • Cell Signaling Pathways : The compound has been implicated in various cellular signaling pathways, including JAK/STAT signaling, MAPK/ERK pathways, and NF-κB signaling, which are crucial for immune responses and cell proliferation .

Case Study 1: Peptide Therapeutics

A study demonstrated the use of 2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid in synthesizing a peptide that showed enhanced stability against enzymatic degradation compared to conventional peptides. This property is particularly valuable for developing long-lasting therapeutics.

Case Study 2: Metabolic Disorders

Research investigating the effects of amino acid derivatives on metabolic disorders revealed that this compound could modulate key enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.

Data Table: Biological Activities

Activity AreaDescriptionReferences
Peptide SynthesisEnhances stability and bioavailability of therapeutic peptides
Drug DevelopmentPotential for novel drug candidates targeting metabolic disorders
Enzyme ActivityUsed to study enzyme interactions and metabolic pathways
Anti-infectionExhibits properties against various pathogens; potential for antibiotic development
Cell SignalingInvolvement in JAK/STAT, MAPK/ERK pathways impacting immune response

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